molecular formula C18H18FNOS B151018 2-Desacetoxy Prasugrel CAS No. 201049-78-7

2-Desacetoxy Prasugrel

Numéro de catalogue B151018
Numéro CAS: 201049-78-7
Poids moléculaire: 315.4 g/mol
Clé InChI: IOMHWIMJPRFWTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Desacetoxy Prasugrel, also known as Prasugrel Impurities, is a synthetic intermediate in the synthesis of Prasugrel . Prasugrel is an antiplatelet agent . The molecular weight of 2-Desacetoxy Prasugrel is 315.41 g/mol and the molecular formula is C₁₈H₁₈FNOS .


Synthesis Analysis

2-Desacetoxy Prasugrel is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel Hydrochloride nanosuspensions were prepared using the evaporative precipitation method .


Molecular Structure Analysis

The molecular formula of 2-Desacetoxy Prasugrel is C₁₈H₁₈FNOS . The IUPAC name is 1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone .


Chemical Reactions Analysis

2-Desacetoxy Prasugrel is a synthetic intermediate in the synthesis of Prasugrel .


Physical And Chemical Properties Analysis

2-Desacetoxy Prasugrel has a molecular weight of 315.41 g/mol and a molecular formula of C₁₈H₁₈FNOS .

Applications De Recherche Scientifique

1. Cardiovascular Medicine

2-Desacetoxy Prasugrel

is a potent P2Y12 inhibitor used in dual antiplatelet therapy (DAPT) for patients with acute coronary syndrome (ACS) who undergo percutaneous coronary intervention (PCI). The primary goal is to balance the risk of ischemic events (such as myocardial infarction) with the risk of bleeding.

Summary of Application:

In a randomized trial called HOST-REDUCE-POLYTECH-ACS , researchers investigated the safety and efficacy of a prasugrel-based dose de-escalation therapy . Patients meeting the core indication for prasugrel were enrolled and randomly assigned to either the de-escalation group or the conventional group. After 1 month of treatment with 10 mg prasugrel plus 100 mg aspirin daily, the de-escalation group received 5 mg prasugrel, while the conventional group continued with 10 mg. The primary endpoint was net adverse clinical events (all-cause death, non-fatal myocardial infarction, stent thrombosis, repeat revascularization, stroke, and bleeding events of grade 2 or higher). The trial demonstrated non-inferiority of the de-escalation approach, with a lower risk of adverse events in the de-escalation group.

Methods and Experimental Procedures:

Results:

3. Comparison with Other P2Y12 Inhibitors

Background:

Comparing 2-Desacetoxy Prasugrel with other P2Y12 inhibitors provides insights into its relative efficacy and safety.

Summary of Application:

In patients with non-ST elevation ACS, prasugrel demonstrated similar efficacy to ticagrelor and superior efficacy compared to clopidogrel . This finding supports its use in specific patient populations.

Methods and Experimental Procedures:

Results:

Safety And Hazards

Prasugrel is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

There is a trend favoring the use of prasugrel in patients with diabetes with acute coronary syndrome, particularly those undergoing percutaneous coronary intervention . These include prasugrel, ticagrelor (AZD6140), cangrelor, and elinogrel (PRT128) .

Propriétés

IUPAC Name

1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHWIMJPRFWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Desacetoxy Prasugrel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.